Benzamide, N-(1,1-dimethylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

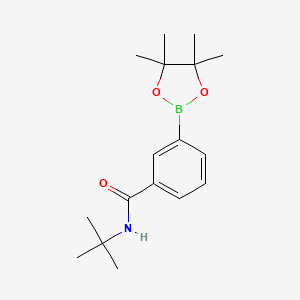

The compound Benzamide, N-(1,1-dimethylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (exact mass: 348.1881 ) features a benzamide core substituted with a tert-butyl (1,1-dimethylethyl) group at the amide nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the meta-position of the aromatic ring. The dioxaborolane group is a boronic ester, widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name |

N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-15(2,3)19-14(20)12-9-8-10-13(11-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAFOPIZGWGTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,1-dimethylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the following steps:

Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of benzoyl chloride with tert-butylamine under basic conditions.

Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a palladium-catalyzed borylation reaction, where the benzamide derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Formation of tert-butyl alcohol derivatives.

Reduction: Conversion to the corresponding amine.

Substitution: Formation of various aryl or vinyl derivatives.

Scientific Research Applications

Benzamide, N-(1,1-dimethylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of boron-containing drugs.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzamide and boronic ester derivatives, focusing on substituents, synthesis yields, reactivity, and applications:

Key Observations:

Electronic Effects :

- Electron-withdrawing groups (e.g., CF₃ in m4 ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. In contrast, the tert-butyl group in the target compound may sterically hinder coupling reactions but improve thermal stability.

- Methoxy groups (e.g., in 1y ) donate electron density, reducing electrophilicity compared to the target compound’s unsubstituted benzamide.

Synthetic Yields :

- Yields for boronic ester-containing benzamides vary widely (39%–82%), influenced by steric factors and reaction conditions. The tert-butyl group in the target compound may necessitate optimized coupling protocols to mitigate steric challenges.

Applications: Biomedical: Compounds like NBC leverage boronic esters for ROS-responsive drug release, while the target compound’s inert tert-butyl group may favor stability in biological systems.

Reactivity in Cross-Couplings :

Biological Activity

Benzamide, N-(1,1-dimethylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide moiety combined with a dioxaborolane group. Its molecular structure enhances lipophilicity and biological interaction potential. The molecular formula is with a molecular weight of approximately 387.21 g/mol .

Synthesis

The synthesis of this compound typically involves several steps that may include:

- Formation of the Benzamide : Starting from an appropriate aromatic amine.

- Introduction of the Dioxaborolane Group : This can be achieved through boron chemistry techniques.

- Final Modifications : To achieve the desired substituents that enhance biological activity.

Antifungal and Antimicrobial Properties

Research indicates that benzamide derivatives exhibit antifungal activity. A study on various benzamide derivatives showed that compounds similar to Benzamide N-(1,1-dimethylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- demonstrated varying degrees of efficacy against fungal strains such as Fusarium graminearum and Phytophthora capsica .

| Compound | Activity Against Fusarium graminearum | Activity Against Phytophthora capsica |

|---|---|---|

| 7e | Moderate (40-45%) | Weak |

| 7h | Good (EC50 = 11.61 µg/mL) | Moderate |

Kinase Inhibition

Benzamide derivatives have also been investigated for their role as kinase inhibitors. The presence of the dioxaborolane moiety may enhance selectivity towards specific kinases involved in cancer pathways. For instance, compounds with similar structures have shown inhibition against receptor tyrosine kinases such as PDGFR and KIT .

Study 1: Toxicity Assessment in Zebrafish Embryos

A toxicity study involving zebrafish embryos assessed the safety profile of benzamide derivatives. The findings suggested that certain derivatives exhibited low toxicity levels (e.g., an acute toxicity value of 20.58 mg/L), indicating their potential for development in agricultural or pharmaceutical applications .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the benzamide structure significantly influenced biological activity. For example:

- Substituent Effects : The introduction of electron-withdrawing groups on the benzene ring enhanced antifungal activity.

- Dioxaborolane Influence : The dioxaborolane group was crucial for improving interaction with biological targets.

Q & A

Q. What are the primary synthetic routes for preparing this benzamide-derived boronic ester, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of amide precursors. For example:

- Palladium-catalyzed borylation : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with bis(pinacolato)diboron (B₂Pin₂) in anhydrous dioxane or THF under inert atmosphere (Ar/N₂). Potassium acetate (KOAc) is often added as a base to facilitate transmetallation .

- Meta-selective C–H borylation : Employ iridium catalysts (e.g., [Ir(OMe)(COD)]₂) with specialized ligands (e.g., 3,4,7,8-tetramethylphenanthroline) to achieve regioselectivity in amide substrates .

Key variables : Temperature (80–110°C), solvent polarity, and ligand-to-metal ratio critically affect yield (reported 60–89% in optimized cases) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic signals?

- ¹H/¹³C NMR : Look for the tert-butyl group (δ ~1.3 ppm, singlet, 9H) and the dioxaborolane ring protons (δ ~1.0–1.3 ppm, 12H). The aromatic protons adjacent to the boronic ester show deshielding (δ ~7.5–8.0 ppm) .

- HRMS (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching the formula (C₁₉H₂₉BNO₃, calc. 330.22) .

- X-ray crystallography : Resolves steric effects of the tert-butyl group and confirms the planar geometry of the boronic ester .

Q. What are the common applications of this compound in organic synthesis?

- Cross-coupling reactions : Acts as a boronic acid precursor in Suzuki couplings to form biaryl or heteroaryl motifs. For example, coupling with aryl halides under Pd catalysis .

- Polymer synthesis : Used as a monomer in step-growth polymerization to create conjugated polymers for optoelectronic materials .

Advanced Research Questions

Q. How can researchers optimize meta-selective C–H borylation in similar amide substrates, and what are the limitations?

- Ligand design : Anionic ligands (e.g., 3,4,7,8-tetramethylphenanthroline) enhance Ir-catalyzed meta-selectivity by sterically blocking ortho/para positions. Substrate electronic effects (e.g., electron-withdrawing amides) further direct borylation .

- Limitations : Steric hindrance from the tert-butyl group may reduce reactivity. Competing protodeborylation can occur in protic solvents .

Q. How does the steric bulk of the tert-butyl group influence stability and reactivity?

- Stability : The tert-butyl group improves hydrolytic stability of the boronic ester by shielding the boron center. Storage under argon at –20°C in anhydrous DMSO or THF is recommended .

- Reactivity trade-offs : While steric protection enhances stability, it may slow cross-coupling kinetics. Mitigate this by using microwave-assisted heating (100–120°C) or bulky Pd ligands (e.g., SPhos) .

Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved for this compound?

- Dynamic effects : Rotameric equilibria of the amide bond (cis/trans) may cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce peaks .

- Boron quadrupolar broadening : Low-symmetry environments around boron can broaden ¹¹B NMR signals. Decouple ¹H-¹¹B interactions or use high-field instruments (≥500 MHz) .

Q. What strategies are effective for purifying this compound, especially when dealing with Pd residues?

- Chromatography : Use silica gel with ethyl acetate/hexane (1:4) or reverse-phase C18 columns (MeCN/H₂O gradients) .

- Chelating resins : Pass crude product through Chelex 100 or QuadraPure™ resins to remove Pd (reduces residual Pd to <10 ppm) .

- Recrystallization : Dissolve in hot hexane/EtOAc (5:1) and cool slowly to –20°C for crystalline product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.